Cas no 2129603-79-6 (tert-butyl N-(9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-6-oxo-6,9-dihydro-3H-purin-2-yl)carbamate)

Tert-butyl N-(9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-6-oxo-6,9-dihydro-3H-purin-2-yl)carbamate is a specialized purine derivative with a carbamate-protected amine group and a 1,3-dihydroxypropyloxymethyl side chain. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in nucleoside analog synthesis. The tert-butyl carbamate (Boc) group provides stability and selective deprotection capabilities, while the dihydroxypropyl moiety enhances solubility and functionalization potential. Its structural features make it suitable for applications in prodrug development and targeted modifications of purine-based therapeutics. The compound is typically handled under controlled conditions due to its reactive functional groups.
tert-butyl N-(9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-6-oxo-6,9-dihydro-3H-purin-2-yl)carbamate structure
2129603-79-6 structure
Product Name:tert-butyl N-(9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-6-oxo-6,9-dihydro-3H-purin-2-yl)carbamate
CAS No:2129603-79-6
MF:C14H21N5O6
MW:355.346442937851
CID:5824437
PubChem ID:165902595
Update Time:2025-06-03

tert-butyl N-(9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-6-oxo-6,9-dihydro-3H-purin-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-6-oxo-6,9-dihydro-3H-purin-2-yl)carbamate
    • 2129603-79-6
    • EN300-28229720
    • Inchi: 1S/C14H21N5O6/c1-14(2,3)25-13(23)18-12-16-10-9(11(22)17-12)15-6-19(10)7-24-8(4-20)5-21/h6,8,20-21H,4-5,7H2,1-3H3,(H2,16,17,18,22,23)
    • InChI Key: HCVIHFPYAMPIFZ-UHFFFAOYSA-N
    • SMILES: O(CN1C=NC2C(NC(NC(=O)OC(C)(C)C)=NC1=2)=O)C(CO)CO

Computed Properties

  • Exact Mass: 355.14918341g/mol
  • Monoisotopic Mass: 355.14918341g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 530
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 147Ų

tert-butyl N-(9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-6-oxo-6,9-dihydro-3H-purin-2-yl)carbamate Pricemore >>

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Additional information on tert-butyl N-(9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-6-oxo-6,9-dihydro-3H-purin-2-yl)carbamate

tert-butyl N-(9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-6-oxo-6,9-dihydro-3H-purin-2-yl)carbamate (CAS No. 2129603-79-6)

The compound tert-butyl N-(9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-6-oxo-6,9-dihydro-3H-purin-2-yl)carbamate, with CAS registry number 2129603-79-6, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of purine derivatives, which are well-known for their roles in various biological processes and their potential as therapeutic agents. The structure of this compound is characterized by a purine ring system with specific substituents that confer unique chemical and biological properties.

The purine core of this molecule is a fundamental structural motif found in nucleic acids, such as DNA and RNA. However, the presence of the tert-butyl group and the specific substituents on the purine ring introduces novel functional properties. Recent studies have highlighted the potential of such modified purine derivatives in targeting specific biological pathways, particularly those involved in cancer and inflammatory diseases. For instance, researchers have demonstrated that certain purine analogs can modulate the activity of kinases, which are enzymes critical for cell signaling and proliferation.

One of the most intriguing aspects of this compound is its ability to interact with cellular machinery in a highly selective manner. The tert-butyl group, a bulky alkyl substituent, likely plays a role in enhancing the molecule's stability and bioavailability. Additionally, the hydroxyl groups present in the (1,3-dihydroxypropan-2-yl)oxy substituent may contribute to hydrogen bonding interactions, which are essential for molecular recognition and binding affinity. These features make this compound a promising candidate for further exploration in drug discovery programs.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinities of such compounds with their target proteins. By employing molecular docking studies and quantum mechanical calculations, scientists can gain insights into how this compound interacts with its intended targets at the atomic level. These computational tools have significantly accelerated the drug discovery process, allowing researchers to optimize lead compounds like this one for improved efficacy and reduced toxicity.

In terms of synthesis, this compound is typically prepared through a multi-step organic synthesis process that involves the careful manipulation of reactive intermediates. The construction of the purine ring system often requires precise control over reaction conditions to ensure regioselectivity and stereoselectivity. The introduction of substituents such as the tert-butyl group and the hydroxymethyl ether moiety necessitates a thorough understanding of nucleophilic substitution and protection/deprotection strategies.

The biological evaluation of this compound has revealed its potential as an inhibitor of certain enzymes associated with disease states. For example, preliminary assays have shown that it exhibits moderate inhibitory activity against a panel of kinases implicated in oncogenesis. While these results are promising, further studies are required to establish its therapeutic potential fully. Preclinical studies in animal models will be essential to assess its pharmacokinetics, toxicity profile, and efficacy in vivo.

Moreover, the development of analytical methods for characterizing this compound has been an area of active research. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its identity and purity. These analytical tools are critical for ensuring the quality and consistency of compounds used in preclinical and clinical studies.

In conclusion, tert-butyl N-(9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-6-oxo-6,9-dihydro-3H-purin-2-yl)carbamate (CAS No. 2129603

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